molecular formula C16H20ClNO B1486957 C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride CAS No. 2203940-85-4

C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride

Cat. No.: B1486957
CAS No.: 2203940-85-4
M. Wt: 277.79 g/mol
InChI Key: IPKLCEKXVUZMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride” is a complex organic compound. It likely contains an ethoxy group (C2H5O-), a methylphenyl group (C6H5CH3), and a phenylmethylamine group (C6H5CH2NH2), all connected in some way. The “hydrochloride” indicates that it is a salt formed with hydrochloric acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the types of intermolecular forces it can participate in .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. For example, if it were a drug, its mechanism of action would depend on the biological system it targets .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Properties

IUPAC Name

(2-ethoxy-3-methylphenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-3-18-16-12(2)8-7-11-14(16)15(17)13-9-5-4-6-10-13;/h4-11,15H,3,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKLCEKXVUZMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1C(C2=CC=CC=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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